sodium9-amino-9H-fluorene-9-carboxylate
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Overview
Description
Sodium 9-amino-9H-fluorene-9-carboxylate is an organic compound with the molecular formula C14H10NNaO2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amino group and a carboxylate group attached to the fluorene core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 9-amino-9H-fluorene-9-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which is commercially available.
Nitration: Fluorene is nitrated to form 9-nitrofluorene.
Reduction: The nitro group is reduced to an amino group, resulting in 9-amino-9H-fluorene.
Carboxylation: The amino-fluorene is then carboxylated to form 9-amino-9H-fluorene-9-carboxylic acid.
Neutralization: Finally, the carboxylic acid is neutralized with sodium hydroxide to yield sodium 9-amino-9H-fluorene-9-carboxylate.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 9-amino-9H-fluorene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorene derivatives.
Scientific Research Applications
Sodium 9-amino-9H-fluorene-9-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 9-amino-9H-fluorene-9-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
9H-Fluorene-9-carboxylic acid: Similar structure but lacks the amino group.
9-Amino-9H-fluorene: Similar structure but lacks the carboxylate group.
Sodium 9H-fluorene-9-carboxylate: Similar structure but lacks the amino group.
Uniqueness: Sodium 9-amino-9H-fluorene-9-carboxylate is unique due to the presence of both an amino group and a carboxylate group on the fluorene core. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Properties
Molecular Formula |
C14H10NNaO2 |
---|---|
Molecular Weight |
247.22 g/mol |
IUPAC Name |
sodium;9-aminofluorene-9-carboxylate |
InChI |
InChI=1S/C14H11NO2.Na/c15-14(13(16)17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14;/h1-8H,15H2,(H,16,17);/q;+1/p-1 |
InChI Key |
JHWYYESNBWDVGD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)[O-])N.[Na+] |
Origin of Product |
United States |
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